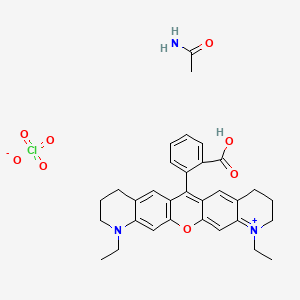

ATTO 565 amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C32H36ClN3O8 |

|---|---|

Poids moléculaire |

626.1 g/mol |

Nom IUPAC |

acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate |

InChI |

InChI=1S/C30H30N2O3.C2H5NO.ClHO4/c1-3-31-13-7-9-19-15-23-27(17-25(19)31)35-28-18-26-20(10-8-14-32(26)4-2)16-24(28)29(23)21-11-5-6-12-22(21)30(33)34;1-2(3)4;2-1(3,4)5/h5-6,11-12,15-18H,3-4,7-10,13-14H2,1-2H3;1H3,(H2,3,4);(H,2,3,4,5) |

Clé InChI |

KLKLQQYOQSZPQM-UHFFFAOYSA-N |

SMILES canonique |

CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=CC=CC=C6C(=O)O)CC.CC(=O)N.[O-]Cl(=O)(=O)=O |

Origine du produit |

United States |

Foundational & Exploratory

ATTO 565 Amine: A Comprehensive Technical Guide for Advanced Research

For Immediate Release

ATTO-TEC's ATTO 565 amine is a high-performance fluorescent probe belonging to the rhodamine dye family, engineered for exceptional brightness and photostability. This guide provides an in-depth overview of its core properties, experimental protocols, and applications for researchers, scientists, and drug development professionals. Its primary amine group allows for versatile conjugation to a wide array of molecules, making it an invaluable tool in advanced fluorescence imaging and biomolecular analysis.

Core Physicochemical and Spectroscopic Properties

ATTO 565 is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] These features make it particularly well-suited for demanding applications such as single-molecule detection and super-resolution microscopy.[1][2] The dye is moderately hydrophilic.[1][2]

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 564 nm | [1][2][3] |

| Emission Maximum (λem) | 590 nm | [1][2][3] |

| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | [1][2][3] |

| Fluorescence Quantum Yield (Φ) | 0.90 | [1][2] |

| Fluorescence Lifetime (τ) | 4.0 ns | [1][2] |

| Molecular Weight (MW) | 781 g/mol | [1] |

| Reactive Group | Primary Amine (-NH₂) |

Chemical Reactivity and Conjugation

The primary amine group of this compound serves as a nucleophile, enabling its covalent attachment to various electrophilic functional groups. A common application is its reaction with carboxyl groups on biomolecules (e.g., proteins, peptides, or modified oligonucleotides) that have been activated to form an amide bond. This is typically achieved using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) to enhance efficiency and stability of the reactive intermediate.

Experimental Protocols

General Protocol for Labeling Proteins with this compound via EDC/NHS Chemistry

This protocol provides a general workflow for the covalent labeling of a protein's accessible carboxyl groups (e.g., aspartic and glutamic acid residues, or a C-terminal carboxyl group) with this compound.

1. Reagent Preparation:

-

Protein Solution: Prepare the protein in an amine-free buffer, such as MES buffer (2-(N-morpholino)ethanesulfonic acid), at a pH of 4.5-7.2. A typical concentration is 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) or carboxyl groups.

-

This compound Stock Solution: Dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL. This solution should be prepared fresh.

-

Activation Reagents: Prepare fresh solutions of EDC and sulfo-NHS in an appropriate buffer (e.g., MES buffer or ultrapure water) immediately before use.

2. Activation of Protein Carboxyl Groups:

-

Add a 10 to 50-fold molar excess of EDC and sulfo-NHS to the protein solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

3. Conjugation of this compound:

-

Add a 10 to 20-fold molar excess of the dissolved this compound to the activated protein solution.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light. The optimal dye-to-protein ratio may need to be determined empirically.

4. Purification of the Conjugate:

-

Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS (phosphate-buffered saline). The first colored band to elute is the ATTO 565-labeled protein.

Applications in Research and Drug Development

ATTO 565 is a versatile fluorescent label for a multitude of applications in life sciences.[1] Its high photostability and brightness make it an excellent choice for:

-

Super-Resolution Microscopy: Techniques such as STED (Stimulated Emission Depletion), PALM (Photoactivated Localization Microscopy), and dSTORM (direct Stochastic Optical Reconstruction Microscopy) benefit from the dye's robust photophysical properties.[1][2]

-

Single-Molecule Detection: The high fluorescence quantum yield and strong absorption of ATTO 565 enable the detection and tracking of individual molecules.[1][2]

-

Flow Cytometry (FACS): Labeled antibodies and other probes are readily detectable in flow cytometry applications.[1][2]

-

Fluorescence In-Situ Hybridization (FISH): ATTO 565 can be used to label oligonucleotides for the visualization of specific DNA or RNA sequences within cells.[1][2]

Visualizing G-Protein Coupled Receptor (GPCR) Signaling

A key application of ATTO 565 is in the study of cellular signaling pathways. For instance, it has been used to visualize the interaction between G-protein coupled receptors (GPCRs) and their cognate G proteins. By labeling a G protein with ATTO 565 and the GPCR or its ligand with a spectrally distinct fluorophore, researchers can use techniques like Förster Resonance Energy Transfer (FRET) or co-localization studies to investigate the dynamics of their interaction upon agonist stimulation.

References

ATTO 565 amine chemical structure

An In-Depth Technical Guide to ATTO 565 Amine

Introduction

ATTO 565 is a fluorescent dye belonging to the rhodamine family, renowned for its exceptional photophysical properties.[1][2][3] It exhibits strong absorption, a high fluorescence quantum yield, and remarkable thermal and photostability.[1][2][3] These characteristics make it an ideal candidate for a wide range of applications in life sciences, particularly in single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2] The amine derivative of ATTO 565 is particularly useful for conjugation to molecules containing activated carboxy-groups, such as N-hydroxysuccinimide (NHS) esters.[1] As supplied, ATTO 565 is a mixture of two isomers with nearly identical absorption and fluorescence properties.[1][2][4]

Chemical Structure and Physicochemical Properties

This compound is a moderately hydrophilic dye.[1][2] The presence of the primary amine group allows for covalent labeling of molecules containing suitable reactive groups.

Molecular Formula: C₃₁H₃₂ClN₃O₇ (Note: Molecular formula and weight can vary depending on the counterion)

| Property | Value | Reference(s) |

| Molecular Weight | 781 g/mol | [1][4] |

| Solubility | Soluble in DMF, DMSO, methanol, ethanol | [5][6] |

| Storage | Store at -20°C, protected from light and moisture | [1][5] |

Photophysical Properties

The optical properties of ATTO 565 make it a versatile fluorescent probe. The fluorescence is most efficiently excited in the 545 - 575 nm range.[1][2]

| Parameter | Value | Reference(s) |

| Excitation Maximum (λabs) | 564 nm | [1][2][4] |

| Emission Maximum (λfl) | 590 nm | [1][2][4] |

| Molar Extinction Coefficient (εmax) | 1.2 x 105 M-1 cm-1 | [1][2][4] |

| Fluorescence Quantum Yield (ηfl) | 90% | [1][2][4] |

| Fluorescence Lifetime (τfl) | 4.0 ns | [1][2][4] |

| Correction Factor (CF260) | 0.27 | [1][4] |

| Correction Factor (CF280) | 0.12 | [1][4] |

Experimental Protocols

General Protocol for Labeling with this compound

This protocol outlines a general procedure for conjugating this compound to a molecule containing an activated carboxyl group (e.g., an NHS-ester).

Materials:

-

This compound

-

Molecule to be labeled (with NHS-ester or other activated carboxyl group)

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 1-2 mg/mL. This solution should be prepared fresh before each use to avoid degradation from moisture.

-

Prepare the molecule for labeling: Dissolve the molecule to be labeled in the reaction buffer at a suitable concentration (e.g., 2 mg/mL for proteins). The buffer must be free of any primary amines, such as Tris or glycine.[6]

-

Conjugation Reaction: Add a molar excess of the this compound stock solution to the solution of the molecule to be labeled. The optimal molar ratio of dye to target molecule will vary and should be determined empirically. A starting point could be a 2:1 to 10:1 molar ratio of dye to the target molecule.[7]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with continuous stirring or rotation.[6]

-

Purification: Separate the labeled conjugate from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute will be the dye-conjugated molecule.[5]

Visualizations

Caption: Workflow for labeling an NHS-ester activated molecule with this compound.

Caption: Workflow for studying GPCR-G protein interactions using ATTO 565.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound, 1mg | Products | Leica Microsystems [leica-microsystems.com]

- 3. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

ATTO 565 Amine: A Comprehensive Technical Guide for Advanced Fluorescence Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties and applications of ATTO 565 amine, a fluorescent dye widely utilized in biological research. This document details the photophysical characteristics of the dye, provides comprehensive experimental protocols for its conjugation to biomolecules, and illustrates its application in advanced imaging techniques for studying cellular signaling pathways.

Core Spectral and Physicochemical Properties

ATTO 565 is a rhodamine-based fluorescent dye known for its high absorption, significant fluorescence quantum yield, and excellent photostability.[1] The amine functional group allows for the covalent labeling of molecules containing activated carboxylic acids, such as proteins, through the formation of a stable amide bond.

Spectral and Photophysical Characteristics

The key spectral and photophysical properties of this compound are summarized in the table below. These parameters are crucial for designing and interpreting fluorescence-based experiments.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 564 nm | [2] |

| Emission Maximum (λem) | 590 nm | [2] |

| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | [3] |

| Fluorescence Quantum Yield (Φ) | 0.90 | [3] |

| Fluorescence Lifetime (τ) | 4.0 ns | [3] |

| Molecular Weight | 781 g/mol | [4] |

Physicochemical Properties

The following table outlines key physicochemical properties of this compound relevant to its handling and use in experimental settings.

| Property | Description | Reference(s) |

| Solubility | Moderately hydrophilic. Soluble in DMF and DMSO. | [5] |

| Reactivity | Reacts with activated carboxyl groups (e.g., NHS-esters). | [4] |

| Storage | Store at -20°C, protected from light and moisture. | [4] |

Experimental Protocols

Detailed methodologies for the use of this compound in labeling biomolecules are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol: Two-Step Labeling of Proteins with this compound via EDC/Sulfo-NHS Chemistry

This protocol describes the covalent conjugation of this compound to carboxyl groups on a protein using a two-step process involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This method improves coupling efficiency and reduces the likelihood of protein-protein crosslinking.[4]

Materials:

-

Protein of interest in a carboxyl- and amine-free buffer (e.g., 0.1 M MES, pH 4.7-6.0)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, pH 6.0

-

Reaction Buffer: 0.1 M MES, pH 6.0

-

Quenching Buffer: 2-Mercaptoethanol

-

Labeling Buffer: PBS, pH 7.2-7.5

-

Gel filtration column (e.g., Sephadex G-25)

Procedure:

Step 1: Activation of Protein Carboxyl Groups

-

Protein Preparation: Dissolve the protein to be labeled in the Activation Buffer at a concentration of 20-100 µM.

-

Reagent Preparation: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Reaction Buffer.

-

Activation Reaction: Add EDC to the protein solution to a final concentration of 2 mM and Sulfo-NHS to a final concentration of 5 mM.[4]

-

Incubation: Incubate the reaction mixture for 15 minutes at room temperature.

-

Quenching of EDC: Add 2-mercaptoethanol to quench the unreacted EDC.[3]

Step 2: Conjugation of this compound

-

Dye Preparation: Dissolve this compound in an appropriate solvent (e.g., DMSO) to prepare a stock solution.

-

pH Adjustment: Adjust the pH of the activated protein solution to 7.2-7.5 by adding a concentrated, non-amine-containing buffer like PBS.[4]

-

Conjugation Reaction: Add a 10-fold molar excess of the this compound stock solution to the activated protein solution.[4]

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column equilibrated with an appropriate buffer (e.g., PBS). The first colored band to elute is the ATTO 565-conjugated protein.

Applications and Visualized Workflows

ATTO 565 is a versatile fluorescent probe with applications in various advanced microscopy techniques, including Stimulated Emission Depletion (STED) microscopy and the study of G-protein coupled receptor (GPCR) signaling.

Experimental Workflow for STED Microscopy

Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that overcomes the diffraction limit of light microscopy, enabling the visualization of subcellular structures with high resolution.[6] ATTO 565 is a suitable dye for STED microscopy due to its high photostability.[3] The following diagram illustrates a general workflow for preparing a sample for STED imaging using a protein labeled with this compound.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling.[7] The activation of GPCRs by extracellular ligands initiates a cascade of intracellular events mediated by G-proteins.[1] Fluorescently labeled ligands or antibodies targeting GPCRs can be used to study these signaling pathways. The diagram below provides a simplified overview of a common GPCR signaling cascade.

References

ATTO 565 Amine: A Comprehensive Technical Guide for Advanced Fluorescence Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties and applications of ATTO 565, a rhodamine-based fluorescent dye. Renowned for its exceptional brightness and stability, ATTO 565 has become an indispensable tool in advanced fluorescence microscopy and single-molecule studies. This document details its spectral characteristics, provides a robust protocol for biomolecule conjugation, and illustrates the experimental workflow for labeling proteins.

Core Photophysical Properties of ATTO 565

ATTO 565 is distinguished by its strong absorption, high fluorescence quantum yield, and remarkable photostability, making it a superior choice for demanding imaging applications.[1][2] As a member of the rhodamine family of dyes, it exhibits excellent thermal and photo-stability.[1][3] These characteristics are crucial for quantitative and long-term imaging experiments, including single-molecule detection, STED microscopy, and flow cytometry.[1][4][5][6] The dye is moderately hydrophilic and is most efficiently excited by light in the 545 - 575 nm range.[4][6][7]

The key photophysical parameters of ATTO 565 are summarized in the table below, providing essential data for experimental design and analysis.

| Property | Value | Reference(s) |

| Maximum Excitation Wavelength (λex) | 564 nm | [4][5][7][8][9][10][11][12] |

| Maximum Emission Wavelength (λem) | 590 nm | [1][5][7][8][9][10][11][12] |

| Molar Extinction Coefficient (ε) | 120,000 M-1cm-1 | [1][5][7][8][10][11][12][13][14] |

| Fluorescence Quantum Yield (Φ) | 90% | [1][5][7][8][10][11][12][14] |

| Fluorescence Lifetime (τ) | 4.0 ns | [5][7][8][10][11][14] |

| Correction Factor (CF280) | 0.12 | [5][7][8][11] |

| Molecular Weight (NHS ester) | ~708 g/mol | [7][10][11][14] |

The exceptionally high quantum yield of 90% indicates that for every 100 photons the ATTO 565 molecule absorbs, 90 are re-emitted as fluorescence, which contributes to its impressive brightness.[1][15] Its high molar absorptivity signifies high sensitivity, allowing it to absorb light effectively even at low concentrations.[1][2]

Experimental Protocol: Labeling Proteins with ATTO 565 NHS Ester

This protocol details the covalent attachment of ATTO 565 N-hydroxysuccinimide (NHS) ester to primary amines (e.g., the ε-amino groups of lysine residues) on a target protein. NHS esters are a common reactive group for efficiently labeling biomolecules.[15]

Materials:

-

Target protein (2 mg/mL in amine-free buffer)

-

ATTO 565 NHS ester

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3 (A good compromise to ensure reactive amino groups while minimizing hydrolysis of the NHS ester).[7][16]

-

Purification Column: Gel filtration column (e.g., Sephadex G-25)

-

Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Protein Preparation:

-

Dye Preparation:

-

Immediately before use, dissolve the ATTO 565 NHS ester in anhydrous DMF or DMSO to a concentration of 2 mg/mL.[7]

-

-

Labeling Reaction:

-

Add a 2- to 10-fold molar excess of the reactive dye solution to the protein solution with gentle stirring.[11] The optimal dye-to-protein ratio can vary and may require empirical determination for each specific protein.[7] A 2-fold molar excess is often a good starting point.[7]

-

Incubate the reaction for 1 hour at room temperature, protected from light.[7][15]

-

-

Purification:

-

Determine Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 564 nm (A564).[15][11]

-

Calculate the concentration of the dye: Dye Concentration (M) = A564 / 120,000

-

Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm: Protein Concentration (M) = [A280 - (A564 x 0.12)] / εprotein (where εprotein is the molar extinction coefficient of the protein at 280 nm).[11]

-

Calculate the DOL: DOL = Dye Concentration / Protein Concentration

-

Experimental Workflow Visualization

The following diagram illustrates the key stages of the protein labeling protocol, from initial preparation to the final characterization of the conjugate.

Caption: Workflow for labeling proteins with ATTO 565 NHS ester.

This structured workflow ensures efficient conjugation and accurate characterization, yielding a high-quality fluorescently labeled biomolecule ready for advanced imaging and analysis.

References

- 1. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. ATTO 565 amine, 1mg | Products | Leica Microsystems [leica-microsystems.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. FluoroFinder [app.fluorofinder.com]

- 14. spectra.arizona.edu [spectra.arizona.edu]

- 15. benchchem.com [benchchem.com]

- 16. spectra.arizona.edu [spectra.arizona.edu]

ATTO 565 Amine: A Comprehensive Technical Guide to Quantum Yield and Fluorescence Lifetime

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of ATTO 565 amine, a fluorescent dye widely utilized in biological research and diagnostics. The focus of this guide is on two critical parameters: fluorescence quantum yield and fluorescence lifetime. Understanding these properties is paramount for the successful design and interpretation of experiments in fields ranging from single-molecule detection to advanced cellular imaging. This document outlines the key photophysical characteristics of this compound, details the experimental protocols for their measurement, and provides visualizations to aid in the comprehension of these concepts.

Core Photophysical Properties of this compound

ATTO 565 is a rhodamine-based fluorescent dye known for its exceptional photostability, strong absorption, and high fluorescence quantum yield.[1][2][3] The amine-reactive derivative allows for the straightforward labeling of biomolecules containing primary and secondary amines, such as proteins and oligonucleotides.

The key photophysical parameters of ATTO 565 are summarized in the table below for easy comparison and reference.

| Property | Value | References |

| Fluorescence Quantum Yield (Φf) | 90% | [4][5][6][7][8] |

| Fluorescence Lifetime (τ) | 3.4 - 4.0 ns | [5][6][9][10][11] |

| Maximum Excitation Wavelength (λex) | 563 - 564 nm | [5][6][12] |

| Maximum Emission Wavelength (λem) | 590 - 592 nm | [5][6][12] |

| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | [5][6] |

The remarkably high quantum yield of 90% indicates that for every 100 photons absorbed by an ATTO 565 molecule, 90 are emitted as fluorescence, making it an exceptionally bright fluorophore.[4][5] Its fluorescence lifetime in the nanosecond range is also a key characteristic leveraged in advanced fluorescence microscopy techniques.[9][11]

Experimental Protocols

Accurate determination of the fluorescence quantum yield and lifetime is crucial for the quantitative application of fluorescent probes. The following sections detail the standard methodologies for these measurements.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[13] The most common method for determining the quantum yield of a fluorescent compound is the relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[1][13][14]

Protocol for Relative Quantum Yield Measurement:

-

Selection of a Standard: Choose a quantum yield standard that has absorption and emission spectra overlapping with the sample of interest (ATTO 565). Rhodamine 6G (Φf ≈ 0.95 in ethanol) is a common standard for this spectral region.

-

Preparation of Solutions: Prepare a series of dilute solutions of both the this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[13]

-

Absorbance Measurement: Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Data Analysis: The quantum yield of the sample (Φs) can be calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

Where:

-

Φr is the quantum yield of the reference standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is the most widely used and accurate technique for measuring fluorescence lifetimes in the nanosecond range.[15][16]

Protocol for Fluorescence Lifetime Measurement using TCSPC:

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond diode laser), a sample holder, a sensitive photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.[15]

-

Sample Preparation: Prepare a dilute solution of this compound.

-

Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the fluorescent sample. The IRF represents the time response of the instrument itself.[17]

-

Data Acquisition: Excite the this compound sample with the pulsed laser and collect the emitted photons. The TCSPC electronics measure the time difference between the laser pulse and the arrival of each detected photon. A histogram of these time differences is built up, which represents the fluorescence decay profile.

-

Data Analysis: The fluorescence decay data is then deconvoluted from the IRF and fitted to an exponential decay model to determine the fluorescence lifetime (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I₀ * exp(-t/τ)

Where I₀ is the intensity at time t=0.

Visualizations

To further clarify the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

References

- 1. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ATTO 565 | Products | Leica Microsystems [leica-microsystems.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. researchgate.net [researchgate.net]

- 8. preprints.org [preprints.org]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

- 10. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 11. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]

- 12. FluoroFinder [app.fluorofinder.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 15. horiba.com [horiba.com]

- 16. researchgate.net [researchgate.net]

- 17. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]

ATTO 565 Amine: A Technical Guide to Photostability and Brightness for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical properties of ATTO 565 amine, a fluorescent dye renowned for its high photostability and brightness. This document serves as a resource for researchers employing fluorescence-based techniques, offering quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate experimental design and data interpretation.

Core Photophysical Properties of ATTO 565

ATTO 565 is a rhodamine-based fluorescent dye characterized by its strong light absorption and high fluorescence quantum yield, making it an exceptionally bright and sensitive label.[1][2] Its amine functionality allows for straightforward conjugation to various biomolecules. The key photophysical parameters of ATTO 565 are summarized in the table below.

| Property | Value | Reference(s) |

| Maximum Excitation Wavelength (λabs) | 564 nm | [3][4][5] |

| Maximum Emission Wavelength (λfl) | 590 nm | [3][4][5] |

| Molar Extinction Coefficient (εmax) | 1.2 x 105 M-1cm-1 | [3][4][5] |

| Fluorescence Quantum Yield (ηfl) | 90% | [3][4][5] |

| Fluorescence Lifetime (τfl) | 4.0 ns | [3][4] |

The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. The high values for both of these parameters for ATTO 565 contribute to its exceptional brightness, enabling the detection of low-abundance targets in various applications.[6]

Photostability of this compound

The photostability of ATTO 565 has been quantified under different illumination intensities. For instance, the average bleaching times for single ATTO 565 molecules under different illumination intensities have been reported as follows:

| Illumination Intensity (W/cm2) | Average Bleaching Time (s) | Reference(s) |

| 284 | 63.0 | [2][8] |

| 568 | 21.8 | [2][8] |

| 1136 | 18.2 | [2][8] |

Qualitatively, ATTO dyes are known for their high photostability compared to other fluorescent dyes, which is attributed to their rigid chromophore structure that prevents the formation of non-fluorescent isomers.[7]

Experimental Protocols

Protocol 1: Measurement of Photobleaching Half-life

This protocol outlines a general method for determining the photobleaching half-life of a fluorescent dye using fluorescence microscopy.

Materials:

-

This compound-labeled sample (e.g., conjugated protein, immobilized on a glass slide)

-

Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector

-

Image acquisition and analysis software (e.g., ImageJ/Fiji)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Sample Preparation: Immobilize the ATTO 565-labeled molecules on a microscope slide to prevent diffusion. This can be achieved by drying a solution of the labeled molecules onto the slide or by using a mounting medium.

-

Microscope Setup:

-

Turn on the fluorescence microscope and allow the light source to stabilize.

-

Select the appropriate filter set for ATTO 565 (Excitation: ~560 nm, Emission: ~590 nm).

-

Place the slide on the microscope stage and bring the sample into focus.

-

Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is crucial to keep the illumination intensity constant for all measurements.

-

-

Image Acquisition:

-

Acquire a time-lapse series of images of the sample under continuous illumination.

-

The time interval and total acquisition time should be chosen to observe a significant decrease in fluorescence intensity.

-

-

Data Analysis:

-

Using image analysis software, select a region of interest (ROI) containing the fluorescent sample.

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Correct for background fluorescence by measuring the intensity of a region without any sample and subtracting it from the ROI measurements.

-

Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

-

Plot the normalized fluorescence intensity as a function of time.

-

Determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[9]

-

Protocol 2: Labeling of Proteins with this compound

This protocol describes a general procedure for labeling proteins with amine-reactive forms of ATTO 565 (e.g., ATTO 565 NHS-ester). The amine group on ATTO 565 itself can be used for conjugation to molecules with activated carboxyl groups.

Materials:

-

Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

ATTO 565 NHS-ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.

-

Ensure the buffer is free of any amine-containing substances (e.g., Tris, glycine).

-

-

Dye Preparation:

-

Immediately before use, dissolve the ATTO 565 NHS-ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 1-10 mg/mL).

-

-

Labeling Reaction:

-

While gently stirring, add a 5- to 15-fold molar excess of the reactive dye stock solution to the protein solution. The optimal dye-to-protein ratio may need to be determined empirically.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.

-

Collect the first colored fraction, which contains the ATTO 565-labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565).

-

The DOL can be calculated using the Beer-Lambert law and the extinction coefficients for the protein and the dye.[9]

-

Visualization of Signaling Pathways and Experimental Workflows

This compound is a valuable tool for visualizing and quantifying molecular interactions in complex biological processes. Below are examples of its application in studying cellular signaling pathways.

Caption: Workflow for Protein Labeling with ATTO 565 NHS-Ester.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

ATTO 565 Amine: A Technical Guide to Solubility and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and storage conditions of ATTO 565 amine, a fluorescent label from the rhodamine dye family. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize fluorescent labeling in their work.

Core Properties of ATTO 565

ATTO 565 is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] These features make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2] The dye is described as moderately hydrophilic.[1][2] The fluorescence of ATTO 565 is most efficiently excited in the range of 545 - 575 nm.[1][2] As supplied, ATTO 565 consists of a mixture of two isomers with virtually identical absorption and fluorescence properties.[1][2]

Solubility of ATTO 565

The solubility of this compound is a critical factor in the preparation of stock solutions and for its use in labeling reactions. While it is soluble in several organic solvents, it exhibits low water solubility.[3]

| Solvent | Solubility | Key Considerations |

| Dimethylformamide (DMF) | Soluble | Must be high-purity and amine-free to prevent reactions with the solvent.[3][4] |

| Dimethyl sulfoxide (DMSO) | Soluble | Must be high-purity and anhydrous to prevent hydrolysis of reactive partners.[3][4] |

| Ethanol | Soluble | [4] |

| Methanol | Soluble | [4] |

| Water | Low | The dye is moderately hydrophilic, but direct solubility in aqueous buffers is low. |

Storage Conditions

Proper storage of this compound is crucial to maintain its chemical integrity and fluorescence properties.

| Condition | Recommendation |

| Temperature | Store at -20°C.[1] |

| Light Protection | Protect from light to prevent photobleaching.[1] |

| Moisture | Store in a dry environment. For the NHS ester, it is recommended to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[5] This is also a good practice for the amine form. |

| Long-term Storage | For solutions, it is recommended to divide them into single-use aliquots to avoid repeated freezing and thawing cycles.[6] |

| Conjugate Storage | Protein conjugates can generally be stored under the same conditions as the unlabeled protein. For storage at 4°C, 2 mM sodium azide can be added as a preservative. For long-term storage, aliquots can be frozen at –20°C.[4] |

Experimental Protocols

The amine derivative of ATTO 565 is suitable for reactions with activated carboxy-groups like NHS-esters and TFP-esters.[1] The following is a general protocol for the conjugation of this compound to a protein with an activated carboxyl group.

Materials:

-

This compound

-

Protein of interest with an activated carboxyl group (e.g., NHS ester)

-

Amine-free, anhydrous solvent (e.g., DMF or DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-9.0)

-

Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

-

Preparation of this compound Stock Solution:

-

Preparation of Protein Solution:

-

Dissolve the protein with the activated carboxyl group in the reaction buffer at a concentration of 2-10 mg/mL.

-

Ensure the protein solution is free of any amine-containing substances such as Tris, glycine, or ammonium salts.[4] If necessary, dialyze the protein against an appropriate buffer like 10-20 mM PBS.[4]

-

-

Conjugation Reaction:

-

The optimal molar ratio of dye to protein can vary, so it is recommended to test different ratios when labeling a protein for the first time.[4] A starting point could be a 5 to 20-fold molar excess of the this compound to the protein.[3]

-

Add the calculated volume of the this compound stock solution to the protein solution while gently stirring.

-

Incubate the reaction at room temperature for 30 to 60 minutes, protected from light.[4]

-

-

Purification of the Conjugate:

Visualizations

Caption: Experimental workflow for protein conjugation with this compound.

Caption: Generalized signaling pathway initiated by a fluorescently labeled ligand.

References

An In-depth Technical Guide to the Core Principles and Applications of ATTO 565 Amine-Reactive Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye ATTO 565, focusing on its fundamental principles of fluorescence, its application in labeling biomolecules through amine-reactive chemistry, and detailed protocols for its use in a research setting.

Core Fluorescence Principle of ATTO 565

ATTO 565 is a high-performance fluorescent label belonging to the rhodamine class of dyes.[1][2] Rhodamine dyes are characterized by a xanthene core structure which forms an extended π-conjugated system responsible for their strong absorption and fluorescence properties.[][4] The fluorescence of ATTO 565, like other fluorophores, is governed by the process of absorbing and emitting light energy, which can be visualized using a Jablonski diagram.

The process begins when a molecule of ATTO 565 absorbs a photon of light, causing an electron to transition from its electronic ground state (S₀) to a higher energy excited singlet state (S₁ or S₂).[5][6] This excitation is most efficient at the dye's maximum absorption wavelength.[6] Following excitation, the electron rapidly loses some of its energy through non-radiative processes like internal conversion and vibrational relaxation, descending to the lowest vibrational level of the first excited state (S₁).[6][7] This energy loss is dissipated as heat.[6]

Finally, the electron returns to the ground state (S₀) through the emission of a photon.[7] Because some energy was lost non-radiatively, the emitted photon has lower energy and thus a longer wavelength than the absorbed photon.[6] This difference between the peak excitation and peak emission wavelengths is known as the Stokes shift.[1][8] ATTO 565 exhibits a distinct Stokes shift, which is advantageous in fluorescence microscopy as it simplifies the separation of the emission signal from the excitation light.[1][8]

The inherent brightness of ATTO 565 is a product of its high molar absorptivity (the efficiency of photon absorption) and its exceptionally high fluorescence quantum yield (the ratio of emitted photons to absorbed photons).[1][9]

The Jablonski Diagram

The following diagram illustrates the electronic and vibrational transitions involved in the fluorescence of a fluorophore like ATTO 565.

Caption: Jablonski diagram illustrating molecular absorption and fluorescence.

Quantitative Photophysical Properties

ATTO 565 is valued for its excellent photostability and high fluorescence quantum yield, making it suitable for demanding applications like single-molecule detection.[2] Its key quantitative properties are summarized below.

| Property | Value | Reference(s) |

| Maximum Excitation Wavelength (λabs) | 564 nm | [1][10][11] |

| Maximum Emission Wavelength (λfl) | 590 nm | [1][10][11] |

| Molar Extinction Coefficient (εmax) | 120,000 M-1cm-1 | [1][10][12] |

| Fluorescence Quantum Yield (ηfl) | 90% | [1][2][10] |

| Fluorescence Lifetime (τfl) | 4.0 ns | [2][10][12] |

| Correction Factor (CF280) | 0.12 | [2][12][13] |

Note: Photophysical properties are typically measured in a standard buffer like aqueous PBS.

Amine-Reactivity for Bioconjugation

While ATTO-TEC produces "ATTO 565 amine," which contains a primary amine for subsequent chemical reactions, the more common reagent for labeling biological samples is the amine-reactive ATTO 565 N-hydroxysuccinimidyl (NHS) ester .[11][14] This derivative is designed to covalently attach the fluorophore to primary or secondary amine groups present on biomolecules like proteins and amino-modified oligonucleotides.[10][14]

The NHS ester group readily reacts with unprotonated aliphatic amine groups, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a highly stable amide bond.[14][15] This reaction is most efficient at a slightly alkaline pH, typically between 8.0 and 9.0, where the amino groups are sufficiently deprotonated and thus highly reactive.[14][16] It is critical to perform this labeling reaction in an amine-free buffer (e.g., PBS or bicarbonate buffer), as buffers containing amines (like Tris or glycine) will compete for reaction with the NHS ester, reducing labeling efficiency.[13][15]

Chemical Reaction: ATTO 565 NHS-Ester with a Primary Amine

The diagram below shows the covalent bond formation between the dye and a protein.

Caption: Covalent labeling of a protein with ATTO 565 NHS ester.

Experimental Protocol: Protein Labeling

This section provides a detailed, generalized protocol for conjugating ATTO 565 NHS ester to a protein, such as an antibody. Optimization may be required depending on the specific protein.

A. Required Materials

-

Protein Solution: 1-5 mg/mL of the protein of interest in an amine-free buffer (e.g., 1x PBS, pH 7.4).[11][16] If the protein is in a buffer containing Tris or glycine, it must be dialyzed against PBS.[14]

-

Labeling Buffer: 0.1 M sodium bicarbonate solution, pH 8.3.[11]

-

ATTO 565 NHS Ester: Lyophilized powder.

-

Anhydrous Solvent: Amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[13][16]

-

Purification Column: Gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[11]

B. Procedure

-

Prepare Protein Solution: Ensure the protein is at a suitable concentration (e.g., 2 mg/mL) in the appropriate buffer. To achieve the optimal labeling pH of ~8.3, add 1 part 0.2 M sodium bicarbonate (pH 9.0) to 20 parts of the protein-in-PBS solution.[16]

-

Prepare Dye Stock Solution: Immediately before use, dissolve 1 mg of ATTO 565 NHS ester in 50-200 µL of anhydrous DMSO or DMF to create a concentrated stock solution.[13][16]

-

Perform Labeling Reaction: While gently stirring, add a 5- to 15-fold molar excess of the dye stock solution to the protein solution.[10] The optimal dye-to-protein ratio varies and should be determined empirically.

-

Incubate: Incubate the reaction for 1 hour at room temperature, protected from light.[10][17]

-

Purify Conjugate: Stop the reaction and separate the labeled protein from unreacted free dye by passing the solution over a pre-equilibrated gel filtration column.[11] The first colored band to elute is the ATTO 565-protein conjugate.[11]

-

Determine Degree of Labeling (DOL): The DOL (or dye-to-protein ratio) is a critical quality control metric. It can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565). The formula is:

DOL = (A564 × εprotein) / [(A280 - (A564 × CF280)) × ε564]

Where:

-

Amax is the absorbance at the respective wavelength.

-

εprotein is the molar extinction coefficient of the protein (e.g., ~210,000 M-1cm-1 for IgG).

-

ε564 is the molar extinction coefficient of ATTO 565 (120,000 M-1cm-1).[1]

-

CF280 is the correction factor for the dye's absorbance at 280 nm (0.12).[2][13]

-

Experimental Workflow for Protein Labeling

The following diagram outlines the key steps in the protein conjugation process.

Caption: Workflow for labeling proteins with ATTO 565 NHS ester.

References

- 1. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 1mg | Products | Leica Microsystems [leica-microsystems.com]

- 4. Rhodamine - Wikipedia [en.wikipedia.org]

- 5. horiba.com [horiba.com]

- 6. Physics of Fluorescence - the Jablonski Diagram - NIGHTSEA [nightsea.com]

- 7. ossila.com [ossila.com]

- 8. mdpi.com [mdpi.com]

- 9. preprints.org [preprints.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. spectra.arizona.edu [spectra.arizona.edu]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. docs.aatbio.com [docs.aatbio.com]

- 15. benchchem.com [benchchem.com]

- 16. spectra.arizona.edu [spectra.arizona.edu]

- 17. NHS-ester-protein-labeling [protocols.io]

ATTO 565 Amine: A Comprehensive Technical Guide for Single-Molecule Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ATTO 565 amine, a fluorescent dye widely utilized in single-molecule spectroscopy. As a member of the rhodamine dye family, ATTO 565 is renowned for its exceptional photophysical properties, making it an ideal probe for advanced imaging techniques such as single-molecule Förster Resonance Energy Transfer (smFRET), Photoactivated Localization Microscopy (PALM), and direct Stochastic Optical Reconstruction Microscopy (dSTORM).[1][2] Its amine functionality allows for versatile conjugation to biomolecules, enabling the detailed study of their dynamics and interactions at the single-molecule level.

Core Photophysical and Chemical Properties

ATTO 565 is distinguished by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[3][4] These characteristics are paramount for single-molecule studies, where the detection of faint signals from individual fluorophores is critical. The dye is moderately hydrophilic and is most efficiently excited within the 545 - 575 nm range.[1][2][4] Below is a summary of the key quantitative data for ATTO 565.

| Property | Value | Reference(s) |

| Maximum Absorption (λabs) | 564 nm | [1][3][4] |

| Maximum Emission (λfl) | 590 nm | [1][3][4] |

| Molar Extinction Coefficient (εmax) | 1.2 x 105 M-1cm-1 | [3][4] |

| Fluorescence Quantum Yield (Φfl) | 90% | [3][4] |

| Fluorescence Lifetime (τfl) | 4.0 ns | [1][4] |

| Molecular Weight (Amine) | 781 g/mol | [4] |

| Correction Factor (CF280) | 0.12 | [1][4] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of ATTO 565 in single-molecule experiments. The following protocols provide a framework for labeling biomolecules and conducting single-molecule imaging.

Protocol 1: Labeling of Proteins with ATTO 565 NHS Ester

This protocol outlines the covalent attachment of ATTO 565 NHS ester to primary amines (e.g., lysine residues) on a target protein. ATTO 565 NHS ester is a derivative that readily reacts with amine groups.[5]

Materials:

-

ATTO 565 NHS ester

-

Target protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5)[6]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Gel filtration column (e.g., Sephadex G-25)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) - Optional

Procedure:

-

Protein Preparation: Dissolve the protein in the recommended amine-free buffer at a concentration of 1-10 mg/mL.[6] Ensure the buffer does not contain primary amines like Tris, as they will compete with the protein for labeling.[6]

-

Dye Preparation: Prepare a stock solution of ATTO 565 NHS ester in anhydrous DMF or DMSO.[7]

-

Labeling Reaction: Add a 2- to 10-fold molar excess of the reactive dye to the protein solution while gently stirring.[1] The optimal dye-to-protein ratio may need to be determined empirically for each protein.[5]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[7] In many cases, the reaction is complete within 5-10 minutes.[8]

-

Quenching (Optional): The reaction can be stopped by adding a quenching buffer to remove any unreacted NHS ester.[9]

-

Purification: Separate the labeled protein from the unreacted dye using a pre-equilibrated gel filtration column.[1][8] The first colored, fluorescent band to elute will be the dye-protein conjugate.[8]

Protocol 2: Single-Molecule FRET (smFRET) Imaging

This protocol provides a general workflow for using ATTO 565-labeled molecules in smFRET experiments to study conformational dynamics.

Materials:

-

ATTO 565-labeled protein (acceptor) and a donor-labeled partner

-

Total Internal Reflection Fluorescence (TIRF) microscope

-

Passivated glass coverslips (e.g., with PEG)

-

Imaging buffer (may include an oxygen scavenging system and triplet-state quenchers)

-

Sensitive camera (e.g., EMCCD)

Procedure:

-

Surface Passivation: Prepare a clean glass coverslip and passivate the surface to prevent non-specific binding of the labeled protein.[1]

-

Immobilization: Immobilize the labeled protein on the passivated surface at a low density suitable for single-molecule imaging.[1]

-

Imaging Setup: Mount the coverslip on the TIRF microscope.

-

Excitation: Excite the donor fluorophore with an appropriate laser line. For ATTO 565 as an acceptor, a common donor would be excited, and energy transfer to ATTO 565 would be observed.

-

Data Acquisition: Simultaneously collect the fluorescence emission from both the donor and acceptor channels using a dichroic mirror and emission filters.[1] Acquire a time series of images with a sensitive camera.[1]

-

Data Analysis:

-

Identify single-molecule spots and extract the fluorescence intensity time traces for the donor and acceptor.[1]

-

Calculate the FRET efficiency (E) for each time point: E = IA / (ID + IA), where ID and IA are the donor and acceptor intensities, respectively.[1]

-

Analyze the FRET trajectories to study conformational dynamics.[1]

-

Visualizations

Protein Labeling Workflow

Caption: Workflow for labeling proteins with ATTO 565 NHS ester.

Single-Molecule Detection Workflow

Caption: General workflow for single-molecule detection experiments.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, 1mg | Products | Leica Microsystems [leica-microsystems.com]

- 3. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. spectra.arizona.edu [spectra.arizona.edu]

- 9. benchchem.com [benchchem.com]

ATTO 565 Amine: An In-depth Technical Guide for Super-Resolution Microscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ATTO 565 amine, a fluorescent dye widely utilized in super-resolution microscopy. ATTO 565, a rhodamine-based fluorophore, is distinguished by its exceptional photostability, high fluorescence quantum yield, and strong absorption, making it an ideal candidate for advanced imaging techniques such as STED, PALM, and dSTORM.[1][2][3] This document details its core properties, experimental protocols for labeling, and its applications in cutting-edge microscopy.

Core Photophysical and Physicochemical Properties

ATTO 565 is characterized by its bright fluorescence and robust performance under the demanding conditions of super-resolution imaging.[4][5] Its suitability for single-molecule detection and high-resolution microscopy is well-documented.[2][3] The dye is moderately hydrophilic and is typically supplied as a mixture of two isomers with nearly identical spectral properties.[1][2]

Quantitative Data Summary

The key photophysical and physicochemical properties of ATTO 565 are summarized in the tables below for easy reference and comparison.

| Photophysical Property | Value |

| Excitation Maximum (λex) | 564 nm[1][6] |

| Emission Maximum (λem) | 590 nm[1][6] |

| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹[6][7] |

| Fluorescence Quantum Yield (Φ) | 0.90[6][7] |

| Fluorescence Lifetime (τ) | 4.0 ns[1][6] |

| Physicochemical Property | Description |

| Solubility | Soluble in DMF and DMSO; low water solubility[6] |

| Reactivity | Amine-reactive derivatives (e.g., NHS ester) react with primary and secondary amines at pH 8.0-9.0[6][8] |

| Storage | Store at -20°C, protected from light and moisture[6] |

Experimental Protocols

Precise and effective labeling of target biomolecules is critical for successful super-resolution imaging. Below are detailed methodologies for protein labeling using ATTO 565 NHS ester, the most common derivative for targeting primary amines on proteins.

Protein Labeling with ATTO 565 NHS Ester

This protocol outlines the general procedure for conjugating ATTO 565 NHS ester to a protein of interest, such as an antibody.

Materials:

-

Protein to be labeled (e.g., antibody) at a concentration >2 mg/mL[2][9]

-

Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[2]

-

ATTO 565 NHS ester[9]

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[2][6]

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification[2][10]

-

Phosphate-buffered saline (PBS) for equilibration and elution[2]

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of at least 2 mg/mL.[2] Lower concentrations can reduce labeling efficiency.[9]

-

Ensure the protein solution is free of amine-containing substances like Tris or glycine. If necessary, dialyze the protein against PBS and then adjust the pH with the reaction buffer.[2][8]

-

-

Dye Preparation:

-

Conjugation Reaction:

-

The optimal molar excess of dye to protein depends on the specific protein and may require optimization. A starting point of a 2:1 to 10:1 molar ratio is recommended.[9]

-

Add the calculated amount of the dye stock solution to the protein solution while gently stirring.

-

Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light.[2][9]

-

-

Purification:

-

Determination of Degree of Labeling (DOL):

Mandatory Visualizations

The following diagrams illustrate key processes and principles related to the use of ATTO 565 in fluorescence microscopy.

Caption: Workflow for labeling a target protein with ATTO 565 NHS ester.

Caption: Jablonski diagram illustrating fluorophore excitation and emission.

References

- 1. This compound, 1mg | Products | Leica Microsystems [leica-microsystems.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. benchchem.com [benchchem.com]

- 10. spectra.arizona.edu [spectra.arizona.edu]

- 11. lifesciences.danaher.com [lifesciences.danaher.com]

ATTO 565 for STED Microscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fluorescent dye ATTO 565, focusing on its application in Stimulated Emission Depletion (STED) microscopy. ATTO 565 is a rhodamine-based dye recognized for its exceptional optical properties, making it a powerful tool for super-resolution imaging.[1][2] Its intense absorption, high fluorescence quantum yield, and remarkable photostability render it highly suitable for advanced microscopy techniques, including single-molecule detection and STED.[1][3][4]

Core Photophysical and Physicochemical Properties

The performance of a fluorophore in STED microscopy is critically dependent on its photophysical characteristics. ATTO 565 exhibits properties that are highly advantageous for achieving nanoscale resolution.[5] Key quantitative data for ATTO 565 are summarized below.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 564 nm | [1][4][5][6] |

| Emission Maximum (λem) | 590 nm | [1][4][5][6] |

| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | [1][3][5][6] |

| Fluorescence Quantum Yield (Φ) | 90% | [1][3][5][6] |

| Fluorescence Lifetime (τ) | 4.0 ns | [3][5][6] |

| Solubility | Soluble in DMF and DMSO; low water solubility | [3][5] |

| Reactivity | The NHS-ester form reacts with primary and secondary amines | [5] |

Experimental Protocols

Protein Labeling with ATTO 565 NHS-Ester

ATTO 565 is commonly supplied as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary and secondary amine groups (e.g., the ε-amino groups of lysine residues in proteins) to form a stable amide bond.[5] The optimal pH for this conjugation reaction is between 8.0 and 9.0.[5][7]

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).[3][5]

-

ATTO 565 NHS-ester.

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[3][5]

-

Quenching Buffer (optional): e.g., 1.5 M hydroxylamine, pH 8.5.[5]

-

Purification column: Gel filtration column (e.g., Sephadex G-25).[5][7]

Methodology:

-

Protein Preparation:

-

Dye Preparation:

-

Conjugation Reaction:

-

Purification:

-

Characterization (Optional but Recommended):

-

Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565).[6]

-

STED Microscopy of ATTO 565-Labeled Samples

ATTO 565 is an excellent fluorophore for STED microscopy, offering high photostability and efficient fluorescence depletion, which are essential for achieving super-resolution.[1][5]

Key Imaging Parameters:

-

Excitation: The fluorescence of ATTO 565 is most efficiently excited in the 545 - 575 nm range.[3] A laser line around its absorption maximum of 564 nm is ideal.

-

STED Depletion: A high-power, donut-shaped STED laser is used to de-excite fluorophores at the periphery of the excitation spot. For ATTO 565, STED lasers with wavelengths of 660 nm or 775 nm are highly effective.[9]

-

Resolution: With an optimized STED system, lateral resolutions of 30-40 nm can be achieved with ATTO 565.[9][10]

General Protocol Outline:

-

Sample Preparation: Mount the sample containing ATTO 565-labeled structures on a coverslip suitable for high-resolution microscopy (e.g., #1.5 thickness).[11] Use of an appropriate mounting medium is critical.

-

Microscope Setup:

-

Select the excitation laser (e.g., 561 nm) and the STED laser (e.g., 660 nm or 775 nm).[9]

-

Align the excitation and STED laser paths to ensure precise overlay, which is crucial for generating the depletion donut.

-

-

Image Acquisition:

-

Locate the region of interest using standard confocal imaging mode.

-

Switch to STED mode and adjust the STED laser power. Increasing the power generally leads to higher resolution, but also increases the risk of photobleaching.

-

Optimize acquisition parameters such as pixel size, scan speed, and detector gain to achieve a high-quality super-resolution image.

-

References

- 1. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. preprints.org [preprints.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. spectra.arizona.edu [spectra.arizona.edu]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. imperial.ac.uk [imperial.ac.uk]

- 10. research.yale.edu [research.yale.edu]

- 11. uol.de [uol.de]

ATTO 565 Amine: A Technical Guide to Biocompatibility for Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 565, a rhodamine-based fluorescent dye, has emerged as a valuable tool in high-sensitivity and long-term live-cell imaging applications.[1] Its exceptional optical properties, including a high fluorescence quantum yield and photostability, make it a popular choice for advanced microscopy techniques.[1][2] This technical guide provides an in-depth analysis of the biocompatibility of ATTO 565 amine, a derivative commonly used for labeling biomolecules. It consolidates key data on cytotoxicity and phototoxicity, offers detailed experimental protocols, and presents visual workflows to aid in experimental design and execution.

Core Properties of ATTO 565

ATTO 565 is characterized by its strong absorption and emission in the visible spectrum, making it compatible with common laser lines in fluorescence microscopy.[3][4] Its key optical and photophysical parameters are summarized below.

Table 1: Optical and Photophysical Properties of ATTO 565

| Property | Value | Reference(s) |

| Maximum Excitation Wavelength (λex) | 564 nm | [1][4] |

| Maximum Emission Wavelength (λem) | 590 nm | [1][3][4] |

| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | 90% | [1][3] |

| Fluorescence Lifetime (τ) | 4.0 ns | [1] |

Biocompatibility Profile

The suitability of a fluorescent probe for live-cell imaging is critically dependent on its biocompatibility. This encompasses both its inherent chemical toxicity (cytotoxicity) and the damage induced by light excitation (phototoxicity).

Cytotoxicity Assessment

ATTO 565 generally exhibits low biotoxicity.[2][5] However, as with any exogenous agent, it is crucial to determine the optimal concentration to minimize cytotoxic effects while achieving sufficient signal for imaging.

One study demonstrated that an ATTO 565-based fluorescent probe showed good cell permeability and low cytotoxicity, with 85% of cells remaining viable after a 30-minute incubation.[5]

| Cell Line | Concentration | Incubation Time | Viability Assay | Percent Viability | Reference |

| Not Specified | Not Specified | 30 min | Not Specified | 85% | [5] |

Phototoxicity Profile

Phototoxicity arises from the generation of reactive oxygen species (ROS) by the fluorophore upon excitation, which can lead to cellular damage and apoptosis. While ATTO 565 is known for its high photostability, intense or prolonged illumination can still induce phototoxic effects.[1][4]

Photostability, the dye's resistance to photobleaching, is often used as an indicator of its potential for lower phototoxicity. The average bleaching times for ATTO 565 under different light intensities have been reported.[4]

| Light Intensity (W/cm²) | Average Bleaching Time (s) | Reference |

| 284 | 63.0 | [4] |

| 568 | 21.8 | [4] |

| 1136 | 18.2 | [4] |

Experimental Protocols

Protein Labeling with ATTO 565 NHS Ester

This compound is typically conjugated to proteins via its N-hydroxysuccinimide (NHS) ester derivative, which reacts with primary amines on the protein.[6]

Materials:

-

Protein of interest (2 mg/mL in amine-free buffer, e.g., PBS)

-

ATTO 565 NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Bicarbonate buffer (1 M, pH 8.3)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in a suitable buffer to a final concentration of 2 mg/mL. If the buffer contains amines (e.g., Tris), dialyze the protein against PBS. Adjust the pH to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

-

Prepare Dye Stock Solution: Immediately before use, dissolve the ATTO 565 NHS ester in DMF or DMSO to a concentration of 2 mg/mL.

-

Conjugation Reaction: Add a 5- to 15-fold molar excess of the dye stock solution to the protein solution while gently stirring.[1] Incubate the reaction for 1 hour at room temperature, protected from light.[1]

-

Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column.[1]

-

Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565) to calculate the DOL.[1]

Live-Cell Staining with ATTO 565 Conjugates

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

ATTO 565-labeled protein conjugate

-

Cell culture medium (phenol red-free for imaging)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency.

-

Staining Solution Preparation: Dilute the ATTO 565-labeled protein conjugate in pre-warmed, phenol red-free cell culture medium to the desired final concentration (e.g., 3-6 µM, optimization may be required).[7]

-

Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells.

-

Incubation: Incubate the cells for 30 minutes at 37°C in a 5% CO2 atmosphere.[7]

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed, phenol red-free medium to remove unbound conjugate.

-

Imaging: Image the cells immediately in phenol red-free medium.

Cytotoxicity Assay (MTS Assay)

Materials:

-

Cells seeded in a 96-well plate

-

This compound or conjugate at various concentrations

-

MTS reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-4,000 cells per well and culture for 24 hours.

-

Treatment: Treat the cells with a serial dilution of the ATTO 565 compound for the desired duration (e.g., 24 hours). Include untreated cells as a control.

-

MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage of the absorbance of the untreated control cells.

Phototoxicity Assay

Materials:

-

Cells stained with ATTO 565 conjugate (as described above)

-

Fluorescence microscope with a defined region of interest (ROI) illumination capability

-

Cell viability indicator (e.g., Propidium Iodide or a live/dead cell staining kit)

Procedure:

-

Cell Preparation and Staining: Prepare and stain cells with the ATTO 565 conjugate as for live-cell imaging.

-

Pre-illumination Imaging: Acquire a low-magnification image of the cells and a pre-illumination fluorescence image of the target area.

-

Phototoxicity Induction: Expose a defined ROI to continuous excitation light at 561 nm for a set duration (e.g., 1, 5, 10 minutes) using a specific laser power.

-

Post-illumination Viability Staining: Immediately after illumination, add a cell viability indicator to the medium and incubate according to the manufacturer's protocol.

-

Post-illumination Imaging: Acquire brightfield and fluorescence images to assess cell morphology and the uptake of the viability stain in the illuminated and surrounding non-illuminated areas.

-

Quantification: Quantify the number of dead cells (positive for the viability stain) within the illuminated ROI and in control regions.

Visualizing Experimental Workflows

Conclusion

This compound is a high-performance fluorescent probe suitable for a wide range of live-cell imaging applications. Its low intrinsic cytotoxicity and high photostability contribute to its excellent biocompatibility. However, for quantitative and long-term imaging studies, it is imperative for researchers to empirically determine the optimal dye concentration and illumination parameters to minimize phototoxic effects and ensure the integrity of the biological system under investigation. The protocols and data presented in this guide provide a solid foundation for developing robust and reliable live-cell imaging experiments with ATTO 565.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. A Labeling Strategy for Living Specimens in Long-Term/Super-Resolution Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

ATTO 565 Amine for Fluorescence In-Situ Hybridization: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of ATTO 565 amine, a fluorescent dye, for labeling oligonucleotide probes and their application in Fluorescence In-Situ Hybridization (FISH). It covers the core properties of the dye, detailed protocols for probe labeling and purification, and a step-by-step guide to performing FISH experiments, along with troubleshooting advice.

Introduction to ATTO 565

ATTO 565 is a rhodamine-based fluorescent dye that has gained significant attention in various life science applications, including high-resolution microscopy and single-molecule detection. Its robust photophysical properties make it an excellent candidate for use in FISH, a powerful technique for visualizing specific nucleic acid sequences within the cellular context.

ATTO 565 is characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1] The amine-reactive form, typically an N-hydroxysuccinimide (NHS) ester, allows for the covalent labeling of biomolecules containing primary or secondary amines, such as amino-modified oligonucleotides, forming a stable amide bond.[2][3] This dye is moderately hydrophilic and fluoresces in the orange-red region of the visible spectrum.[4]

Physicochemical and Spectroscopic Properties of ATTO 565

The key characteristics of ATTO 565 are summarized in the table below, providing essential data for experimental design and instrumentation setup.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 564 nm | [2][4] |

| Emission Maximum (λem) | 590 nm | [2][4] |

| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | [2] |

| Fluorescence Quantum Yield (Φ) | 90% | |

| Fluorescence Lifetime (τ) | 4.0 ns | [4] |

| Molecular Weight (NHS ester) | 708.11 g/mol | [3] |

| Solubility | Soluble in DMF and DMSO; low water solubility | [2] |

| Reactivity | Reacts with primary and secondary amines at pH 8.0 - 9.0 | [2] |

| Storage (NHS ester) | -20°C, protected from light and moisture | [2] |

Experimental Protocols

Labeling of Amino-Modified Oligonucleotides with ATTO 565 NHS Ester

This protocol outlines the steps for covalently attaching ATTO 565 NHS ester to an oligonucleotide that has been synthesized with a primary amine modification.

Workflow for Oligonucleotide Labeling with ATTO 565 NHS Ester

Caption: Workflow for labeling amino-modified oligonucleotides with ATTO 565 NHS ester.

Materials:

-

Amino-modified oligonucleotide

-

ATTO 565 NHS ester

-

Anhydrous Dimethylformamide (DMF)

-

Carbonate buffer (0.2 M, pH 8.0-9.0)

-

Nuclease-free water

-

Purification system (Gel filtration or HPLC)

Protocol:

-

Prepare Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in carbonate buffer (0.2 M, pH 8-9) to a final concentration of 0.1 mM. For example, dissolve 5 nmol of the oligonucleotide in 50 µL of buffer.[5]

-

Prepare Dye Solution: Immediately before use, prepare a 5 mg/mL solution of ATTO 565 NHS ester in anhydrous DMF.[5]

-

Labeling Reaction: Add approximately 30 µL of the ATTO 565 NHS ester solution to 50 µL of the oligonucleotide solution.[5]

-